![molecular formula C26H23N3O2 B5014110 2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B5014110.png)
2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a quinazolinone framework, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a quinazolinone precursor under specific reaction conditions. For instance, the reaction may involve heating the reactants in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Its potential therapeutic effects are being investigated for the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and quinazolinone-based molecules. Some examples are:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Quinazolinone derivatives: Known for their anticancer and antimicrobial properties.
Compared to these compounds, 2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one stands out due to its unique combination of indole and quinazolinone structures, which may confer distinct biological activities and therapeutic potential.
Propriétés
IUPAC Name |
2-[(5-methyl-2-oxo-1,3-dihydroindol-3-yl)methyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-11-12-23-20(15-17)21(25(30)28-23)16-24-27-22-10-6-5-9-19(22)26(31)29(24)14-13-18-7-3-2-4-8-18/h2-12,15,21H,13-14,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXVLUWNXCYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
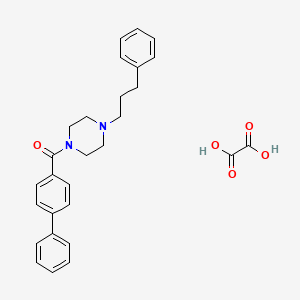
![2-[3-(3-ACETAMIDO-4-METHYLPHENYL)-6-OXOPYRIDAZIN-1-YL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE](/img/structure/B5014039.png)
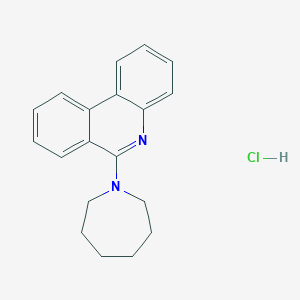

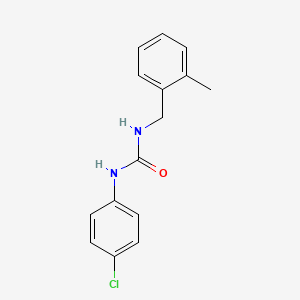
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)
![Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)
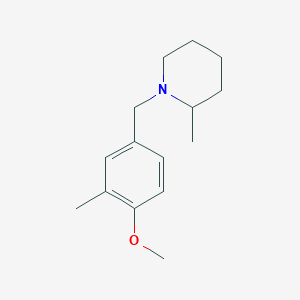
![5-chloro-2-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B5014080.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B5014086.png)
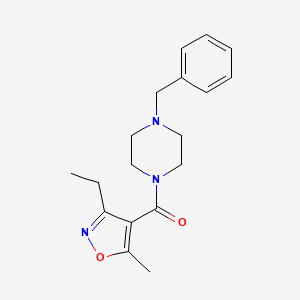
![5-[4-(benzyloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5014106.png)
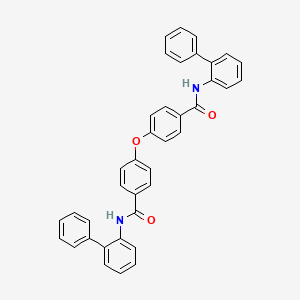
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5014118.png)
